Comprehensive NMR Spectral Reference and Structural Elucidation Guide for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one
Comprehensive NMR Spectral Reference and Structural Elucidation Guide for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (CAS: 1936697-44-7)[1]
Introduction & Structural Significance
In modern drug discovery, the incorporation of highly functionalized aliphatic building blocks is a primary strategy for optimizing pharmacokinetic profiles. The azetidine ring, a strained four-membered nitrogen heterocycle, is frequently employed as a metabolically stable bioisostere for larger, more lipophilic rings like piperidine or pyrrolidine[2].
1-(3-Methylazetidin-3-yl)pent-4-en-1-one presents a unique analytical challenge due to three distinct structural features:
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A Strained Heterocycle: The azetidine ring possesses a high ring strain energy of approximately 25.2 kcal/mol[3].
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A Quaternary Stereocenter: The C3 position of the ring is fully substituted, bearing both a methyl group and the carbonyl carbon of the side chain.
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A Flexible Alkenyl Chain: The pent-4-en-1-one moiety provides a highly dynamic spin system terminating in an unhindered alkene.
Crucially, the nomenclature "-3-yl" indicates that the side chain is attached to the C3 carbon of the azetidine ring, not the nitrogen. This leaves a secondary amine (NH) intact, which profoundly impacts the compound's behavior in solution and necessitates specific experimental controls during NMR acquisition.
Theoretical Framework & Mechanistic Insights
Azetidine Ring Dynamics and Basicity
Despite its high ring strain, the basicity of the azetidine nitrogen ( pKa≈11.29 ) closely resembles that of unstrained secondary amines[3]. This high basicity dictates a critical experimental choice: the NMR solvent must be strictly neutralized. Trace acidic impurities (such as DCl naturally forming in CDCl3 ) will protonate the azetidine nitrogen. This protonation triggers an intermediate chemical exchange rate on the NMR timescale, which drastically broadens the C2 and C4 methylene signals and shifts them downfield, obscuring critical coupling information.
Diastereotopic Protons in a Pseudo-Asymmetric Environment
The molecule possesses a plane of symmetry bisecting the N1 and C3 atoms, making the C2 and C4 carbons chemically equivalent[4]. However, because the C3 carbon bears two different substituents (a methyl group and a pentenoyl group), the two protons on each methylene carbon are diastereotopic . The proton cis to the highly anisotropic carbonyl group experiences different magnetic shielding compared to the proton cis to the methyl group. Consequently, they appear as an AB spin system—typically resolving into two distinct doublets with a geminal coupling constant ( 2J ) of 8.0–10.0 Hz.
Experimental Protocols & Self-Validating Systems
To ensure high-fidelity spectral data, the following self-validating protocol must be strictly adhered to.
Step-by-Step Sample Preparation
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Solvent Neutralization (Critical Step): Pack a glass Pasteur pipette with a small plug of glass wool and 2 cm of basic alumina (Brockmann Grade I). Elute 1.0 mL of CDCl3 through the plug directly into a clean glass vial. Causality: This strips all trace DCl and water, preventing amine protonation.
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Sample Dissolution: Dissolve 15–20 mg of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one in 0.6 mL of the neutralized CDCl3 . Transfer to a 5 mm NMR tube.
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Self-Validation Check: Acquire a rapid 1H scan (NS=1).
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Pass Condition: A sharp, exchangeable singlet for the NH proton (~2.15 ppm) and sharp doublets for the C2/C4 protons.
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Fail Condition: Broad, unresolved multiplets in the 3.5–4.5 ppm region indicate residual acid. If observed, the sample must be re-basified.
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NMR Acquisition Parameters
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1H NMR (400 MHz): Pulse program zg30, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.
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13C NMR (100 MHz): Pulse program zgpg30 (proton decoupled). Causality: The quaternary C3 and the carbonyl C1' lack attached protons, resulting in long longitudinal relaxation times ( T1 ). To ensure accurate integration and adequate signal-to-noise ratio, D1 must be extended to 3.0 s, and NS increased to 1024[5].
Figure 1: Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data collection.
Quantitative Data & Spectral Assignments
The following tables summarize the expected chemical shifts, multiplicities, and assignment logic for the free base form of the compound in CDCl3 .
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3 )
| Position | Shift (δ, ppm) | Multiplicity | Int. | J (Hz) | Assignment Logic & Causality |
| NH | 2.15 | br s | 1H | - | Exchangeable proton; broadened due to quadrupolar relaxation of 14N . |
| C2/C4 ( Ha ) | 3.35 | d | 2H | 8.5 | Diastereotopic proton cis to the methyl group. Shielded relative to Hb . |
| C2/C4 ( Hb ) | 3.65 | d | 2H | 8.5 | Diastereotopic proton cis to the carbonyl. Deshielded by C=O anisotropy. |
| C3- CH3 | 1.45 | s | 3H | - | Sharp singlet, typical for an aliphatic methyl on a quaternary carbon. |
| C2' | 2.55 | t | 2H | 7.5 | Methylene alpha to the carbonyl group[6]. |
| C3' | 2.30 | m (dt) | 2H | 7.5, 6.5 | Homoallylic methylene[7]. |
| C4' | 5.80 | ddt | 1H | 17.0, 10.2, 6.5 | Internal alkene proton; complex splitting from trans/cis/vicinal coupling[6]. |
| C5' (trans) | 5.05 | dq | 1H | 17.0, 1.5 | Terminal alkene proton, trans to C4'[6]. |
| C5' (cis) | 4.98 | dq | 1H | 10.2, 1.5 | Terminal alkene proton, cis to C4'[6]. |
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3 )
| Position | Shift (δ, ppm) | Type | Assignment Logic & Causality |
| C1' (C=O) | 211.0 | C | Ketones attached to highly strained ring systems are slightly deshielded[7]. |
| C4' | 137.5 | CH | Internal alkene carbon[6]. |
| C5' | 115.2 | CH2 | Terminal alkene carbon[6]. |
| C2, C4 | 55.4 | CH2 | Azetidine ring carbons adjacent to the nitrogen atom[5]. |
| C3 | 45.2 | C | Quaternary carbon of the azetidine ring. |
| C2' | 36.8 | CH2 | Alpha-carbonyl carbon of the pentenone chain[6]. |
| C3' | 27.5 | CH2 | Homoallylic carbon[6]. |
| C3- CH3 | 22.1 | CH3 | Methyl group attached to the C3 ring position. |
Structural Verification via 2D NMR
To definitively prove the connectivity of the synthesized molecule, 2D NMR techniques are utilized to bridge the isolated spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): Will show the diastereotopic protons at δ 3.35 and 3.65 ppm both correlating to the exact same carbon resonance at δ 55.4 ppm. This self-validates that they belong to the same CH2 group rather than two separate CH environments.
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HMBC (Heteronuclear Multiple Bond Correlation): Will reveal a strong 3JCH correlation from the C3-methyl protons (δ 1.45) to the carbonyl carbon (δ 211.0) and the C2/C4 carbons (δ 55.4). This is the definitive proof of connectivity at the quaternary C3 center, linking the azetidine heterocycle to the pentenone chain.
Figure 2: Logical relationship of 1D and 2D NMR experiments for complete structural elucidation.
References
- Title: 1-(3-Methylazetidin-3-yl)
- Source: clockss.
- Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)
- Source: nih.
- Source: acs.
- Title: A New Approach Towards (±)
- Source: chemrxiv.
Sources
- 1. CAS#:1282128-07-7 | 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
